molecular formula C35H56N6O5 B145586 Cemadotin CAS No. 159776-69-9

Cemadotin

Numéro de catalogue: B145586
Numéro CAS: 159776-69-9
Poids moléculaire: 640.9 g/mol
Clé InChI: XSAKVDNHFRWJKS-IIZANFQQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cemadotin, également connu sous le nom de LU103793, est un analogue synthétique de la dolastatine 15, un peptide cytotoxique naturel. This compound est un pentapeptide hydrosoluble qui a montré une activité antiproliférative et antitumorale puissante. Il fonctionne en inhibant l'assemblage des microtubules et la polymérisation de la tubuline, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

    Chimie : Cemadotin est utilisé comme composé modèle pour étudier la synthèse et la modification des médicaments à base de peptides.

    Biologie : En recherche biologique, le this compound est utilisé pour étudier les mécanismes d'inhibition des microtubules et d'arrêt du cycle cellulaire.

    Médecine : this compound s'est avéré prometteur comme agent anticancéreux, en particulier dans le traitement des tumeurs solides. .

    Industrie : this compound est utilisé dans le développement de conjugués anticorps-médicaments (ADC) pour la thérapie anticancéreuse ciblée. .

Mécanisme d'action

This compound exerce son activité antitumorale en se liant à la tubuline, une protéine essentielle à la formation des microtubules. En se liant à la tubuline, le this compound perturbe la dynamique de l'assemblage et du désassemblage des microtubules, ce qui conduit à l'arrêt du cycle cellulaire à la phase mitotique. Cette inhibition de la dynamique des microtubules empêche la bonne ségrégation des chromosomes pendant la division cellulaire, conduisant finalement à la mort cellulaire .

Mécanisme D'action

Target of Action

Cemadotin primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, enabling transportation within cells, and facilitating cell division .

Mode of Action

this compound interacts with tubulin by binding at a novel site . This binding suppresses spindle microtubule dynamics, a process critical for cell division . By blocking cells at mitosis, this compound inhibits cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule dynamics pathway . By binding to tubulin, this compound suppresses the dynamic instability of microtubules, reducing the rate and extent of their growth and shortening . This disruption of microtubule dynamics leads to the blockage of cells at mitosis, thereby inhibiting cell proliferation .

Pharmacokinetics

This compound has been administered as a rapid intravenous bolus injection and as a 5-day continuous intravenous infusion . The drug exhibits apparent first-order pharmacokinetics across the tested dose range . The elimination half-life is approximately 10.3 hours, and the total blood clearance and apparent volume of distribution at steady state are 0.8 L/hour/m^2 and 9.6 L/m^2, respectively .

Result of Action

The primary result of this compound’s action is the suppression of cell proliferation, particularly in cancer cells . By binding to tubulin and disrupting microtubule dynamics, this compound blocks cells at mitosis, preventing them from dividing and proliferating . This makes this compound a promising candidate for cancer chemotherapeutic applications .

Analyse Biochimique

Biochemical Properties

Cemadotin interacts with various biomolecules, primarily tubulin . It suppresses spindle microtubule dynamics through a distinct molecular mechanism by binding at a novel site in tubulin . This interaction with tubulin is crucial for its role in biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It blocks cells at mitosis, thereby inhibiting cell proliferation . It exerts its antitumor activity by suppressing spindle microtubule dynamics .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with tubulin . It binds to a novel site in tubulin, leading to the suppression of spindle microtubule dynamics . This binding interaction is a key part of its mechanism of action .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It is administered as a continuous intravenous infusion over several days, and its effects are monitored over this period . Information on its stability, degradation, and long-term effects on cellular function is obtained through these observations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It is administered at varying doses, and its effects, including any threshold effects and any toxic or adverse effects at high doses, are observed .

Metabolic Pathways

Given its interaction with tubulin, it is likely involved in pathways related to microtubule dynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream . It is administered intravenously, allowing it to be transported to various parts of the body .

Subcellular Localization

The subcellular localization of this compound is primarily at the microtubules, due to its interaction with tubulin . It binds to a site in tubulin, which is a component of microtubules . This binding affects its activity and function .

Méthodes De Préparation

Cemadotin est synthétisé par une série de réactions chimiques impliquant le couplage d'acides aminés et d'autres groupes chimiques. La voie de synthèse implique généralement les étapes suivantes :

Analyse Des Réactions Chimiques

Cemadotin subit plusieurs types de réactions chimiques, notamment :

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des versions modifiées du this compound avec des propriétés biologiques modifiées .

Comparaison Avec Des Composés Similaires

Cemadotin est similaire à d'autres agents ciblant les microtubules tels que la dolastatine 10, la dolastatine 15 et la tasidotine. Le this compound est unique par sa solubilité dans l'eau et son site de liaison spécifique sur la tubuline. Ce site de liaison distinct permet au this compound d'exercer ses effets avec une grande puissance et une grande sélectivité .

Composés similaires

Les propriétés uniques du this compound, telles que sa solubilité dans l'eau et son site de liaison spécifique, en font un composé précieux pour la recherche et les applications thérapeutiques.

Activité Biologique

Cemadotin, also known as LU103793 or NSC D-669356, is a synthetic analogue of the natural product dolastatin 15. It has garnered attention for its potent antitumor properties and is currently under investigation in clinical trials for its efficacy in treating various cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical findings, and case studies.

This compound primarily exerts its antitumor effects through the inhibition of microtubule dynamics. It binds to tubulin, the protein that forms microtubules, and suppresses their dynamic instability. This action is critical during mitosis, as microtubules are essential for chromosome segregation. Studies have demonstrated that this compound reduces the rate of microtubule growth and shortening while increasing the time microtubules spend in a paused state without significant depolymerization .

Binding Characteristics

  • Binding Sites : this compound exhibits two classes of binding sites on tubulin with dissociation constants (KdK_d) of 19.4 µM and 136 µM.
  • Interaction with Other Agents : It does not inhibit the binding of vinblastine to tubulin, indicating a unique binding mechanism distinct from other microtubule-targeting agents .

Pharmacokinetics

This compound is administered via continuous intravenous infusion, and pharmacokinetic studies have been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. The drug has shown nonlinear pharmacokinetics at higher doses, with a maximum tolerated dose (MTD) established through dose-escalation studies .

Phase I Trials

A phase I clinical trial evaluated this compound in patients with refractory solid tumors. The study aimed to determine safety, tolerability, and preliminary efficacy. Patients received escalating doses starting from 2.5 mg/m² to identify the MTD . Key findings included:

  • Toxicity Profile : The primary toxicities observed were hematologic, including neutropenia. Non-hematologic toxicities were generally mild to moderate.
  • Antitumor Activity : Some patients exhibited stable disease or minor responses to treatment, particularly those with non-small cell lung carcinoma and hepatocellular carcinoma .

Efficacy in Preclinical Models

In preclinical studies, this compound demonstrated significant antiproliferative effects across various cancer cell lines, including breast, ovarian, prostate, and colon carcinomas. It also showed efficacy in murine tumor models such as P388 leukemia and MX-1 human breast carcinoma xenografts .

Case Studies

Several case studies highlight the clinical potential of this compound:

  • Case Study 1 : A patient with advanced non-small cell lung cancer experienced stable disease for 11 months while on this compound treatment.
  • Case Study 2 : In a cohort of patients treated for various solid tumors, one patient showed a minor response after receiving this compound at higher doses .

Summary of Findings

The following table summarizes key findings related to the biological activity and clinical outcomes associated with this compound:

Parameter Findings
Mechanism of Action Inhibits microtubule dynamics by binding to tubulin
Binding Affinity Two classes of binding sites (KdK_d: 19.4 µM, 136 µM)
Administration Route Continuous intravenous infusion
Maximum Tolerated Dose Established through phase I trials
Primary Toxicities Neutropenia; mild to moderate non-hematologic effects
Clinical Responses Stable disease or minor responses in several cases

Propriétés

Numéro CAS

159776-69-9

Formule moléculaire

C35H56N6O5

Poids moléculaire

640.9 g/mol

Nom IUPAC

(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43)/t26-,27-,28-,29-,30-/m0/s1

Clé InChI

XSAKVDNHFRWJKS-IIZANFQQSA-N

SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C

SMILES isomérique

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C

SMILES canonique

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C

Séquence

VVVPP

Synonymes

cemadotin
LU 103793
LU-103793
LU103793
N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-prolinebenzylamide
NSC 669356D
NSC D-669356
NSC D669356
NSC-669356D
NSC-D669356

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cemadotin
Reactant of Route 2
Reactant of Route 2
Cemadotin
Reactant of Route 3
Cemadotin
Reactant of Route 4
Cemadotin
Reactant of Route 5
Cemadotin
Reactant of Route 6
Reactant of Route 6
Cemadotin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.